molecular formula C8H7BrF3NO B3011222 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol CAS No. 2411288-30-5

2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol

Cat. No.: B3011222
CAS No.: 2411288-30-5
M. Wt: 270.049
InChI Key: WCJTZCVAQTYWDK-UHFFFAOYSA-N
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Description

2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol (CAS 2411288-30-5) is a high-purity brominated trifluoromethylpyridine derivative supplied for research and development purposes. This compound features a pyridine ring substituted with a bromine atom and a trifluoromethyl group, along a 2-hydroxyethyl functional chain, making it a versatile intermediate for chemical synthesis . The presence of both bromine and the trifluoromethyl group on the pyridine ring makes this compound an excellent building block for constructing more complex molecules . The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing for the introduction of diverse aromatic and heteroaromatic systems. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are key parameters in the development of agrochemicals and pharmaceuticals . Trifluoromethylpyridine (TFMP) derivatives are key structural motifs found in numerous active ingredients, with over 20 launched agrochemicals and several pharmaceutical compounds utilizing this scaffold . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-6-4-13-7(8(10,11)12)3-5(6)1-2-14/h3-4,14H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJTZCVAQTYWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-bromo-2-fluoromethylpyridine with sodium hydroxide under basic conditions, followed by reduction with an alcohol to obtain the target compound . Another method includes the use of palladium-catalyzed α-arylation of a Reformatsky reagent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, trifluoromethylation, and subsequent functional group transformations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogues (Table 1):

Compound Name Substituents (Pyridine Ring) Molecular Weight (g/mol) Structural Similarity CAS/Reference
2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol 5-Br, 2-CF₃, 4-CH₂OH 290.07 Reference compound N/A
1-[2-(Trifluoromethyl)pyridin-4-yl]ethan-1-ol 2-CF₃, 4-CH₂OH 190.20 0.74 (vs. target) [131747-61-0]
5-Bromo-2-(difluoromethyl)pyridine 5-Br, 2-CHF₂ 210.01 0.88 (vs. target) [845827-13-6]
4-Bromo-2-(trifluoromethyl)pyridine 4-Br, 2-CF₃ 240.00 0.80 (vs. target) [887583-90-6]
1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-ol 5-Br, 4-CH₃, 2-CH₂OH 216.07 N/A [2819881-67-7]

Key Observations :

  • Bromine Position : Moving bromine from the 5- to 4-position (e.g., [887583-90-6]) reduces similarity (0.80) due to altered electronic effects on the pyridine ring .
  • Trifluoromethyl vs. Difluoromethyl : Replacing –CF₃ with –CHF₂ (e.g., [845827-13-6]) increases similarity (0.88), likely due to retained halogenated character .
  • Hydroxymethyl vs.

Physicochemical Properties

  • Polarity: The hydroxymethyl group increases hydrophilicity compared to non-hydroxylated derivatives like 4-Bromo-2-(trifluoromethyl)pyridine .
  • Electron-Withdrawing Effects : The –CF₃ group at the 2-position deactivates the pyridine ring, reducing reactivity toward electrophilic substitution compared to –CH₃ analogues .

Biological Activity

The compound 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol is a heterocyclic organic molecule notable for its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in medicinal chemistry and agrochemicals due to its potential biological activities.

  • Molecular Formula : C8H8BrF3N
  • Molecular Weight : 265.03 g/mol
  • Structure : The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes.

Preliminary studies suggest that This compound interacts with biological macromolecules, which is crucial for understanding its mechanism of action. The trifluoromethyl group is believed to enhance binding affinity to certain targets, while the hydroxyl group may participate in hydrogen bonding with proteins or nucleic acids .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of electron-withdrawing groups like trifluoromethyl has been linked to enhanced activity against pathogens such as Chlamydia and various bacteria .

CompoundActivityMIC (μg/mL)
Compound AAntichlamydial5
Compound BGram-positive bacteria3.12 - 12.5
Compound CGram-negative bacteria10 - 20

In a study evaluating the antichlamydial activity of various derivatives, it was found that those containing the trifluoromethyl substituent exhibited significant efficacy compared to their counterparts lacking this group .

Cytotoxicity and Selectivity

Toxicity assessments have shown that derivatives of This compound do not exhibit significant cytotoxic effects on human cells, making them potential candidates for further drug development . The selectivity index is crucial for determining the therapeutic window of these compounds.

Study on Antichlamydial Activity

A detailed study on the antichlamydial activity of various pyridine derivatives demonstrated that the introduction of a trifluoromethyl group significantly improved efficacy against Chlamydia species. The study utilized various analogues and assessed their Minimum Inhibitory Concentration (MIC) values, revealing that compounds with electron-withdrawing groups showed enhanced biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis was performed between This compound and other structurally similar compounds. The results indicated that while many derivatives exhibited varying degrees of antimicrobial activity, those featuring the trifluoromethyl group consistently showed superior performance.

Compound NameStructural FeatureAntimicrobial Activity
Compound DTrifluoromethylHigh
Compound EChlorineModerate
Compound FNo substituentLow

Q & A

What are the established synthetic routes for 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol, and what reaction conditions are critical for optimizing yield?

Basic
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves refluxing intermediates (e.g., bromopyridine derivatives) with ethanol as the solvent, hydrazine hydrate as a nucleophile, and KOH as a base. Reaction completion is monitored via TLC, followed by acidification (HCl) and recrystallization from ethanol . Key parameters include stoichiometric ratios, reaction time (e.g., 5 hours for reflux), and temperature control to minimize side reactions.

How can researchers characterize the electronic environment of the trifluoromethyl and bromine substituents using spectroscopic methods?

Basic
¹H, ¹³C, and ¹⁹F NMR are critical for analyzing electronic effects. The trifluoromethyl group induces deshielding in adjacent protons, while the bromine atom contributes to distinct splitting patterns. For example, the -CF₃ group’s electronegativity creates characteristic downfield shifts in ¹⁹F NMR (~-60 to -70 ppm). X-ray crystallography (using SHELX software) resolves steric and electronic interactions in the solid state .

What challenges arise in regioselective functionalization of the pyridine ring, and how can they be addressed?

Advanced
The trifluoromethyl group at position 2 and bromine at position 5 create steric and electronic barriers. Coupling reactions (e.g., Suzuki-Miyaura) at position 4 may require tailored palladium catalysts (e.g., Pd(PPh₃)₄) and ligands to enhance selectivity. Computational modeling (DFT) can predict reactive sites, while protecting the hydroxyl group (e.g., silylation) prevents unwanted side reactions .

How does the hydroxyl group influence the compound’s stability under varying pH or oxidative conditions?

Advanced
The primary alcohol is susceptible to oxidation, necessitating inert atmospheres (N₂/Ar) during reactions. Stability studies under acidic/basic conditions (pH 1–14) using HPLC-UV can identify degradation products. Derivatization (e.g., acetylation) improves stability for long-term storage .

What methodologies are effective for resolving discrepancies in reported melting points or solubility data?

Advanced
Reproduce synthesis under controlled conditions (e.g., anhydrous solvents) and use differential scanning calorimetry (DSC) to verify melting points. Solubility contradictions are resolved via phase diagrams constructed using gravimetric analysis in solvents like DMSO, ethanol, or THF .

How can X-ray crystallography address ambiguities in the spatial arrangement of substituents?

Advanced
Single-crystal X-ray diffraction with SHELXL refinement resolves bond angles and torsional strain caused by the bulky -CF₃ and -Br groups. High-resolution data (≤ 0.8 Å) and twinning correction (via SHELXD) are critical for accurate models .

What role does this compound play as a building block in medicinal chemistry?

Basic
The bromine atom enables cross-coupling reactions to generate biaryl structures for kinase inhibitors or antiviral agents. The hydroxyl group serves as a handle for prodrug derivatization (e.g., phosphate esters) to enhance bioavailability .

How can researchers optimize catalytic systems for coupling reactions involving the bromine substituent?

Advanced
Screen palladium/ligand combinations (e.g., XPhos, SPhos) in microwave-assisted Suzuki reactions. Kinetic studies (via in situ IR) identify optimal temperatures (80–120°C) and solvent systems (toluene/water mixtures) to maximize turnover .

What strategies mitigate decomposition during purification by column chromatography?

Advanced
Use low-polarity eluents (hexane/ethyl acetate) and silica gel pretreated with triethylamine to neutralize acidic sites. Alternatively, employ preparative HPLC with C18 columns and isocratic acetonitrile/water mobile phases .

How does the compound’s logP value correlate with its membrane permeability in biological assays?

Advanced
Experimental logP (octanol/water partition coefficient) is determined via shake-flask method with HPLC quantification. Computational tools (e.g., MarvinSketch) predict permeability, which is validated using Caco-2 cell monolayers. A logP <3 typically indicates favorable absorption .

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